molecular formula C8H22ClNO B1357171 Tetraethylammonium chloride hydrate CAS No. 68696-18-4

Tetraethylammonium chloride hydrate

Cat. No. B1357171
CAS RN: 68696-18-4
M. Wt: 183.72 g/mol
InChI Key: CALLTGJPWMIDPC-UHFFFAOYSA-M
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Patent
US07084155B2

Procedure details

A reaction tube was charged with 2-Bromo-3-but-3-enyloxy-pyridine (106 mg, 0.45 mmol), triphenylphosphine (35 mg, 0.133 mmol), palladium acetate (10 mg, 0.044 mmol), potassium acetate (223 mg, 2.27 mmol), tetraethylammonium chloride hydrate (151 mg, 0.91 mmol) and degassed DMF (2 mL). A rubber septum was used to seal the tube and the contents were then flushed several times with argon, then closed tightly with a cap. The mixture was heated at 110° C. under argon for 18 hours, cooled to room temperature then diluted with 200 mL ethyl acetate. The organic layer was washed with sat. NaHCO3, then brine and dried over Na2SO4. Evaporation of the solvent and purification of the residue by flash chromatography on silica gel, using 5% ethyl acetate in hexanes, afforded the title compound (35 mg, 52%) as white solid. 1H NMR (CDCl3) □ 2.79–2.84 (m, 2H), 4.25 (t, 2H, J=5.7 Hz), 5.06–5.08 (m, 1H), 6.19 (d, 1H, J=1.6 Hz), 7.08–7.17 (m, 2H), 8.20 (dd, 1H, J=1.6, 4.7 Hz); ES-MS m/z 148.0 (M+H).
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
151 mg
Type
catalyst
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([O:8][CH2:9][CH2:10][CH:11]=[CH2:12])=[CH:6][CH:5]=[CH:4][N:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])(=O)C.[K+]>O.[Cl-].C([N+](CC)(CC)CC)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:12]=[C:11]1[C:2]2=[N:3][CH:4]=[CH:5][CH:6]=[C:7]2[O:8][CH2:9][CH2:10]1 |f:2.3,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
106 mg
Type
reactant
Smiles
BrC1=NC=CC=C1OCCC=C
Name
Quantity
35 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
223 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
151 mg
Type
catalyst
Smiles
O.[Cl-].C(C)[N+](CC)(CC)CC
Name
Quantity
10 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed DMF (2 mL)
CUSTOM
Type
CUSTOM
Details
to seal the tube
CUSTOM
Type
CUSTOM
Details
the contents were then flushed several times with argon
CUSTOM
Type
CUSTOM
Details
closed tightly with a cap
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
then diluted with 200 mL ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and purification of the residue by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C=C1CCOC=2C1=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.